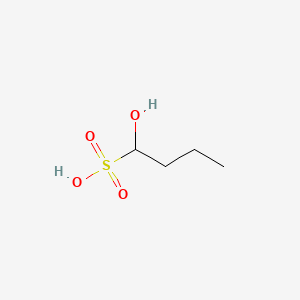
1-Hydroxy-1-butanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-1-butanesulfonic acid is an organic compound with the molecular formula C4H10O4S. It is characterized by the presence of both a hydroxyl group and a sulfonic acid group. This compound is a white crystalline solid that is highly soluble in water. It is known for its strong acidic properties and is often used in various chemical reactions as a catalyst or intermediate.
Vorbereitungsmethoden
1-Hydroxy-1-butanesulfonic acid can be synthesized through several methods. One common synthetic route involves the reaction of sodium sulfite with bis-4-chlorobutyl ether in the presence of water. The mixture is heated under reflux conditions until the ether dissolves. Concentrated hydrochloric acid is then added, and the mixture is boiled until sulfur dioxide is no longer evolved. The solution is filtered, and the filtrate is passed through an ion-exchange resin to remove impurities. The final product is obtained by vacuum distillation .
Analyse Chemischer Reaktionen
1-Hydroxy-1-butanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Esterification: It can react with alcohols to form esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-1-butanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in protein modification studies to explore protein structure and function.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Hydroxy-1-butanesulfonic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. It can interact with molecular targets such as proteins and enzymes, modifying their structure and function. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-1-butanesulfonic acid can be compared with other sulfonic acid derivatives, such as:
Sodium 1-butanesulfonate: Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.
Sodium 1-heptanesulfonate: Has a longer carbon chain, affecting its solubility and reactivity.
Sodium 1-decanesulfonate: Even longer carbon chain, used in different industrial applications due to its unique properties
This compound stands out due to its combination of hydroxyl and sulfonic acid groups, which provide unique reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
4435-33-0 |
|---|---|
Molekularformel |
C4H10O4S |
Molekulargewicht |
154.19 g/mol |
IUPAC-Name |
1-hydroxybutane-1-sulfonic acid |
InChI |
InChI=1S/C4H10O4S/c1-2-3-4(5)9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8) |
InChI-Schlüssel |
KMBRJVMBQNMRDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


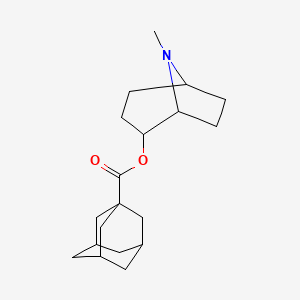
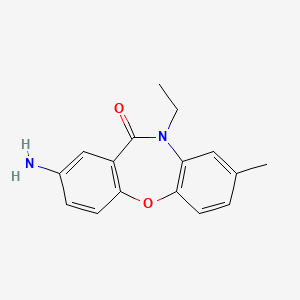
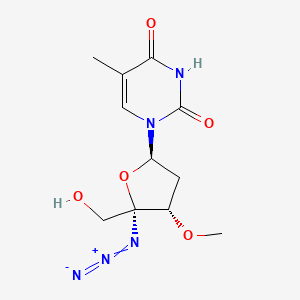
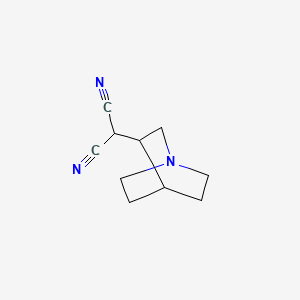


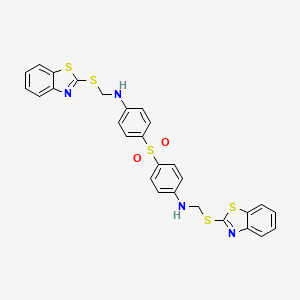

![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
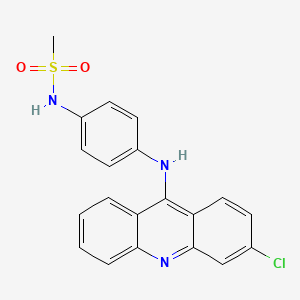
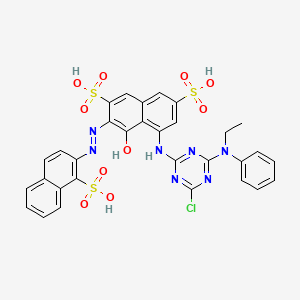
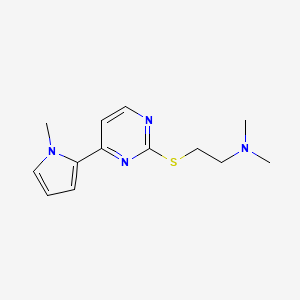
![7-Bromobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B12798300.png)

